Carboxymethyl chitosan

Descripción general

Descripción

Carboxymethyl chitosan (CMC) is a water-soluble derivative of chitosan, a natural biopolymer modified from chitin . It has been widely used in drug delivery and tissue engineering applications due to its unique properties including biocompatibility, mucoadhesion, non-toxicity, and capability to form gels . It also has higher moisture absorption and moisture retention, higher chelating and sorption abilities as well as better biological properties than chitosan .

Synthesis Analysis

This compound (CMC) with a high degree of substitution (50%) has been synthesized and further characterized by FTIR, NMR spectroscopy, and thermal analysis (TGA/DTA) . The synthesis of this compound (CMCH) was acquired from chitosan . CMCS-based hydrogels can be obtained through physical approaches such as hydrogen bonding, freeze-thawing, and ionotropic gelation, or via chemical approaches such as grafting, free-radical polymerization, enzymatic reaction, and condensation reaction .

Molecular Structure Analysis

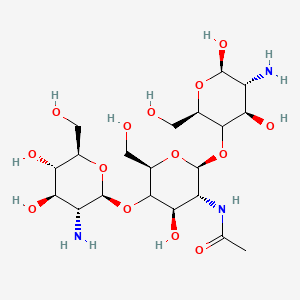

Chitosan is a natural polymer composed of randomly distributed β-(1-4)-linked D-glucosamine (deacetylated unit) and N-acetyl-D-glucosamine (acetylated unit) . The carboxymethylation of chitosan shifts some transitions into the following wavelengths: S1 = 27,027 cm−1, S2 = 29,411 cm−1, S3 = 33,898 cm−1, S4 = 35,587 cm−1 and S5 = 39,215 cm−1 .

Chemical Reactions Analysis

This compound hydrogels (CMCH) cross-linked with catechin in the presence of laccase (CMCH-C-L) were obtained . The –NH2 group of chitosan unit is reacted with the carbonyl group of aldehyde- glyoxylic acid, and then hydrogenated by reaction with NaBH4 or NaCNBH3 to give N-carboxymethyl chitosan .

Physical and Chemical Properties Analysis

This compound (CMCS) has been widely used for the synthesis of hydrogels because of its good water solubility, biocompatibility, and biodegradability . It also possesses not only a good solubility in water, but also has unique chemical, physical and biological properties such as high viscosity, large hydrodynamic volume, low toxicity, biocompatibility and good ability to form films, fibers and hydrogels .

Aplicaciones Científicas De Investigación

Biomedical and Biopharmaceutical Applications

Carboxymethyl chitosan (CMC), a derivative of chitosan, is widely researched in the biomedical field. Its applications include biomaterials for tissue engineering and wound healing, and as excipients for drug delivery. CMC's introduction of small chemical groups like alkyl or carboxymethyl groups enhances solubility at neutral and alkaline pH values, maintaining its original characteristics. These properties make CMC a promising candidate for various applications, including adsorbing metal ions, drug delivery systems, antimicrobial agents, tissue engineering, cosmetics, food components, and anti-tumor activities (Jayakumar et al., 2010).

Hydrogels and Wound Healing

CMC is known for its improved biocompatibility, high moisture retention, viscosity, and enhanced antimicrobial properties compared to chitosan. These attributes make it an excellent candidate for hydrogels and wound healing applications. Additionally, CMC's biodegradability and biocompatibility have garnered significant interest in tissue engineering (Upadhyaya et al., 2013).

Antitumor Drug Delivery

CMC's properties of water solubility, biodegradability, biocompatibility, hydrating, and antimicrobial aspects make it suitable for antitumor drug delivery. Studies have shown that CMC can significantly reduce tumor cell migration and proliferation, suggesting its potential as a synergistic antitumor agent (Jiang et al., 2017).

Cosmetic Industry

In the cosmetic industry, CMC's moisture absorption-retention, antimicrobial properties, antioxidant capacities, delivery system, and emulsion stabilization are highly valued. Its safety in application is also well-documented, making it a favorable component in various cosmetic products (Jimtaisong & Saewan, 2014).

Hemostatic and Wound Healing Effects

Crosslinked this compound, due to its high viscosity and no cytotoxicity, has shown promise in clinical hemostasis biomaterials. It significantly shortens bleeding time and reduces blood loss, further enhancing its application in medical fields (Zhang et al., 2019).

Tumor Angiogenesis Inhibition

CMC has demonstrated potent anti-tumor effects by inhibiting tumor angiogenesis and stimulating immune functions. It's shown to inhibit the migration of endothelial cells, promote tumor cell necrosis, and regulate levels of various growth factors and cytokines (Jiang et al., 2015).

Nanotechnology and Drug Delivery

CMC's use in nanotechnology, especially in drug delivery systems, is noteworthy. Its ability to form nanoparticles makes it a viable option for targeted drug delivery, with studies showing its efficiency in delivering drugs like curcumin to cancer cells (Anitha et al., 2011).

Mecanismo De Acción

Target of Action

Carboxymethyl chitosan (CMC) is a derivative of chitosan, a biopolymer derived from natural chitin . It has been widely used for the development of targeted drug delivery systems, tissue engineering, wound healing materials, regenerative medicine, and many other biomedical applications . The primary targets of CMC are cells, where it interacts for applications in cell growth, tissue regeneration, and wound healing .

Mode of Action

CMC exhibits unique biocompatibility, solubility, and biodegradability properties . The mode of action of CMC involves its interaction with cells. The main reason for showing antibacterial activity is due to the presence of a positive charge of the quaternary ammonium salt that interacts with the negative charge lipids, proteins, and the carbohydrate residues on the bacterial cell surface .

Biochemical Pathways

It is known that cmc and its derivatives exhibit antibiofilm effects in different forms such as nanoparticles, fibers, etc, as well as in conjugation with other polymers

Pharmacokinetics

It is known that cmc has good water solubility, which can influence its bioavailability . More research is needed to fully understand the pharmacokinetics of CMC.

Result of Action

The result of CMC’s action is primarily seen in its bioactive properties, such as antimicrobial, wound healing, antitumor, and immunostimulating effects . It is valuable both for drug delivery systems and for its therapeutic purposes . In addition, CMC-based hydrogels exhibit outstanding physicochemical and biological properties, including interconnected porous morphology, self-healing and swelling performance, antibacterial activity, and stimuli sensitivity .

Action Environment

The action of CMC can be influenced by environmental factors. For instance, the water solubility of CMC at various pH environments is governed by the carboxymethylation degree . This suggests that the efficacy and stability of CMC can be influenced by the pH of the environment. Furthermore, the presence of carboxymethyl of CMC had a tendency to ionize H+, which increased the distance and weakened the hydrogen bonds between molecules .

Direcciones Futuras

Carboxymethyl chitosan takes its place among the most investigated derivatives. Due to its enhanced bioactive properties, such as antimicrobial, wound healing, antitumor, immunostimulating, etc., this compound is valuable both for drug delivery systems and for its therapeutic purposes . The excellent permeability-promoting property, good biocompatibility, and biodegradability of this compound and its derivatives make them ideal materials for local transdermal drug delivery .

Análisis Bioquímico

Biochemical Properties

Carboxymethyl chitosan interacts with various biomolecules. It has been used for the synthesis of hydrogels through physical approaches such as hydrogen bonding, freeze-thawing, and ionotropic gelation, or via chemical approaches such as grafting, free-radical polymerization, enzymatic reaction, and condensation reaction . These interactions contribute to its exceptional physicochemical and biological properties.

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has been reported to exhibit antibiofilm effects and has been shown to enhance the intracellular antibacterial activity when encapsulated into nanoparticles .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to interact with biomolecules through hydrogen bonding, freeze-thawing, and ionotropic gelation . It also exhibits antimicrobial, wound healing, anti-inflammatory, immunostimulatory, and tissue regeneration properties .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, it has been used in the synthesis of hydrogels, which exhibit outstanding physicochemical and biological properties, including interconnected porous morphology, self-healing and swelling performance, antibacterial activity, and stimuli sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to support wound healing in a laboratory rat model

Transport and Distribution

This compound is transported and distributed within cells and tissues in various ways. It has been shown to accumulate in donor heart tissue at 4 °C, localize within the mitochondria during cold storage, and improve cardiac graft function by attenuating mitochondrial oxidative injury and inflammation .

Subcellular Localization

This compound has been shown to localize within the mitochondria of cold ischemic myocardium . This subcellular localization plays a crucial role in its activity and function, particularly in its ability to protect cardiac grafts against cold ischemia-reperfusion injury .

Propiedades

IUPAC Name |

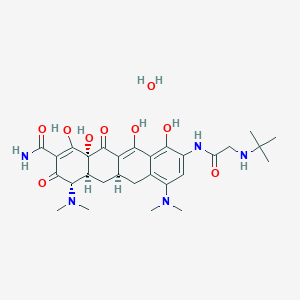

N-[(2S,3R,4R,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O14/c1-5(27)23-11-15(31)17(36-19-10(22)13(29)12(28)6(2-24)34-19)8(4-26)35-20(11)37-16-7(3-25)33-18(32)9(21)14(16)30/h6-20,24-26,28-32H,2-4,21-22H2,1H3,(H,23,27)/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16?,17?,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNQXZLWHDQLRE-XADFZESNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)O)CO)CO)OC3C(C(C(C(O3)CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C([C@H](O[C@H]1OC2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83512-85-0 | |

| Record name | 83512-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1428220.png)

![Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1428225.png)

![ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate](/img/structure/B1428229.png)

![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428230.png)

![3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B1428234.png)

![7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428241.png)

![5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1428243.png)